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molecular formula C7H13NO B8372197 Cyclohexanecarbaldehyde oxime

Cyclohexanecarbaldehyde oxime

Cat. No. B8372197
M. Wt: 127.18 g/mol
InChI Key: NOVKEGXMRQTKSK-UHFFFAOYSA-N
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Patent
US05326787

Procedure details

A solution of cyclohexanecarboxaldehyde (11.2 g, 100 mmol), hydroxylamine hydrochloride (7.2 g, 104 mmol) and pyridine (8.5 mL) in ethanol (150 mL) was stirred for 18 hours, then concentrated in vacuo. The residue was taken up in 10% aqueous citric acid and extracted with ethyl acetate (3×150 mL). The organics were combined, dried over MgSO4 and concentrated to afford cyclohexanecarboxaldehyde oxime which was used directly in the next step.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[NH2:10][OH:11].N1C=CC=CC=1>C(O)C>[CH:1]1([CH:7]=[N:10][OH:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
7.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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